![molecular formula C19H29NO4 B188766 Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester CAS No. 149541-62-8](/img/structure/B188766.png)
Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid esters are a type of organic compound that are derived from carbonic acid . They consist of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C(=O)−O−R’ .
Synthesis Analysis
Organic carbonates are typically not prepared from inorganic carbonate salts . Two main routes to carbonate esters are practiced: the reaction of an alcohol (or phenol) with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) . Other carbonate esters may subsequently be prepared by transesterification .Molecular Structure Analysis
The structure of carbonate esters have planar OC(OC)2 cores, which confers rigidity . The unique O=C bond is short, while the C-O bonds are more ether-like .Applications De Recherche Scientifique
Phthalic Acid Esters: Natural Sources and Biological Activities
Phthalic acid esters (PAEs) are recognized for their widespread use as plasticizers and additives, enhancing the flexibility of various products. Despite their synthetic hazards, PAEs are also found in natural sources, such as plants and microorganisms, suggesting potential biosynthesis. PAEs from natural sources possess biological activities like allelopathic and antimicrobial properties, indicating their role beyond human-made pollutants. Their presence in the ecosystem can influence the metabolic processes of certain communities, highlighting the need for further studies on their ecological impacts and applications (Huang et al., 2021).
Xylan Derivatives and Their Application Potential
The chemical modification of xylan into biopolymer ethers and esters, including carbonic acid derivatives, opens up possibilities for creating materials with specific properties. Xylan esters, for instance, can be synthesized for applications in drug delivery, showcasing the potential of carbonic acid derivatives in biomedical fields. The development of cationic xylan derivatives further suggests uses in paper strength additives and antimicrobial agents, pointing to diverse industrial applications (Petzold-Welcke et al., 2014).
Caffeic Acid Derivatives: Antioxidant Activities
Caffeic acid derivatives, including esters, exhibit significant antioxidant activities, which are beneficial in various applications, including the mitigation of oxidative stress-related diseases and food preservation. These derivatives highlight the role of carbonic acid esters in health and wellness sectors, underscoring their potential in developing new therapeutic agents (Shahidi & Chandrasekara, 2010).
Polyhydroxyalkanoates: Biodegradable Polymers
Polyhydroxyalkanoates (PHAs) are biodegradable polymers synthesized from carbon sources by microorganisms. The ester bonds formed between monomers in PHAs underline the importance of esterification processes in producing environmentally friendly materials. This research area emphasizes the significance of carbonic acid derivatives in developing sustainable polymers with applications ranging from medical to packaging industries (Amara, 2010).
Propriétés
IUPAC Name |
[1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-yl] ethyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-6-22-18(21)24-19(10-11-20(5)13-15(19)4)16-8-7-9-17(12-16)23-14(2)3/h7-9,12,14-15H,6,10-11,13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGKBIRRFPYKKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCN(CC1C)C)C2=CC(=CC=C2)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

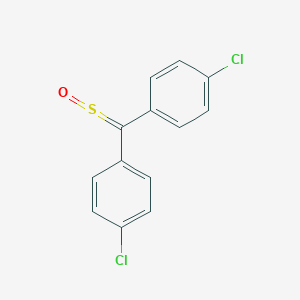
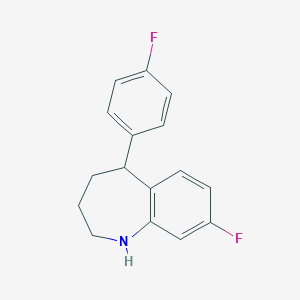
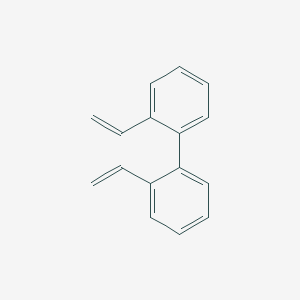
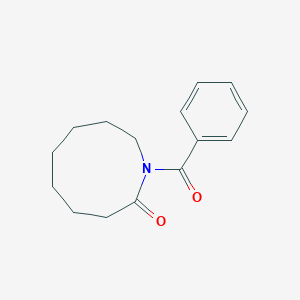
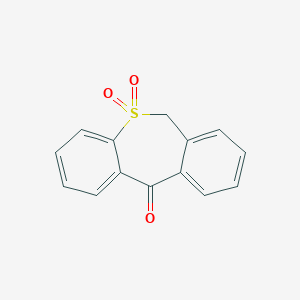

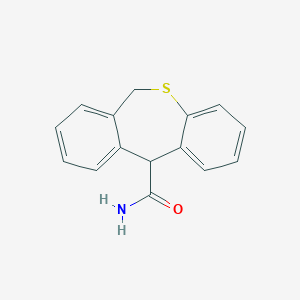
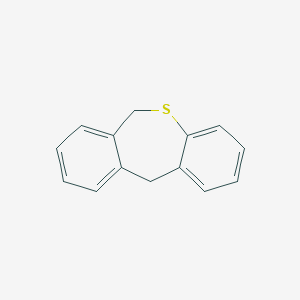
![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
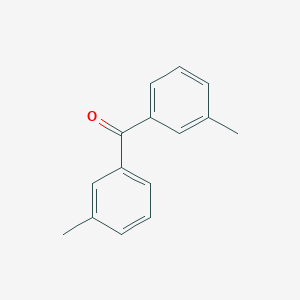
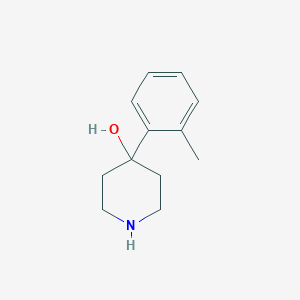
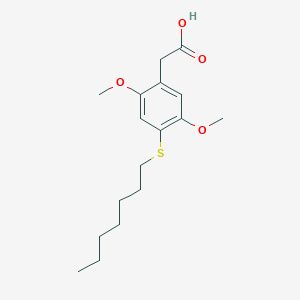
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)